2-Hydroxy Nevirapine-d3 is a deuterated derivative of 2-Hydroxy Nevirapine, which itself is a metabolite of Nevirapine, an antiretroviral medication used primarily in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. The incorporation of deuterium atoms into its structure enhances its stability and allows for more precise studies of its pharmacokinetics and metabolism. This compound is significant in both medicinal chemistry and pharmacological research.
The synthesis of 2-Hydroxy Nevirapine-d3 involves the use of deuterated reagents, which are typically derived from heavy water or other deuterated solvents. These sources are critical for ensuring the selective incorporation of deuterium into the molecular structure during synthesis processes.
2-Hydroxy Nevirapine-d3 falls under the category of antiviral compounds, specifically as a non-nucleoside reverse transcriptase inhibitor. It is classified based on its chemical structure, which includes a dipyrido diazepine framework, and its functional role in inhibiting the reverse transcriptase enzyme of HIV-1 .
The synthesis of 2-Hydroxy Nevirapine-d3 can be achieved through several methods, primarily focusing on the incorporation of deuterium into the existing structure of 2-Hydroxy Nevirapine. Common synthetic routes include:
The synthesis typically requires controlled conditions such as temperature and pressure to optimize reaction yields and purity. Industrial production often employs specialized equipment designed for handling deuterated compounds, ensuring high efficiency and minimizing costs associated with large-scale synthesis.
The molecular formula for 2-Hydroxy Nevirapine-d3 is , with a molecular weight of approximately 285.321 g/mol. The IUPAC name is 11-cyclopropyl-4-(trideuteriomethyl)-1,5-dihydrodipyrido[2,3-b:2',3'-f][1,4]diazepine-2,6-dione. Its structural representation highlights the presence of a dipyrido diazepine core with hydroxyl and trideuteriomethyl substituents.
2-Hydroxy Nevirapine-d3 participates in various chemical reactions:
The reaction conditions are crucial for controlling the outcomes. Parameters such as temperature, pH levels, and solvent choice significantly influence the reaction pathways and product distributions.
The mechanism by which 2-Hydroxy Nevirapine-d3 exerts its antiviral effects involves binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme's activity, preventing viral replication within host cells. The compound specifically targets the catalytic site of reverse transcriptase, disrupting normal enzymatic function and thereby reducing viral load in infected individuals .
2-Hydroxy Nevirapine-d3 exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding melting point or boiling point may vary based on purity and specific synthesis methods employed.
2-Hydroxy Nevirapine-d3 has diverse applications in scientific research:
2-Hydroxy Nevirapine-d3 (C₁₅H₁₁D₃N₄O₂) is a deuterium-labeled metabolite of the antiretroviral drug nevirapine. Its structure features a trideuterated methyl group (–CD₃) at the 4-position of the dipyridodiazepinone core, with a hydroxyl substituent at the 2-position of the pyridine ring. This strategic deuteration replaces three hydrogen atoms with deuterium isotopes, increasing the molecular weight from 266.30 g/mol (non-deuterated form) to 269.32 g/mol while preserving the core pharmacophore [6] [7].
Structural Verification:
Deuterium Isotope Effects:
Table 1: Key Structural and Isotopic Properties of 2-Hydroxy Nevirapine-d3
Property | Value/Description | Experimental Method |
---|---|---|
Molecular Formula | C₁₅H₁₁D₃N₄O₂ | High-Resolution MS |
Molecular Weight | 269.32 g/mol | Mass Spectrometry |
CAS Number | 1329834-05-0 | Chemical Registry |
Deuterium Position | 4-Methyl group (–CD₃) | ¹H-/²H-NMR |
Deuteration Efficiency | >98% | LC-MS/MS |
Characteristic IR Band | 3200 cm⁻¹ (O–H stretch) | FT-IR Spectroscopy |
Synthesis of 2-Hydroxy Nevirapine-d3 employs deuterium incorporation at the precursor stage or via late-stage isotopic exchange, ensuring regioselective labeling.
Route 1: Catalytic H/D Exchange on Nevirapine Precursors
Route 2: Post-Synthesis Deuteration of 2-Hydroxy Nevirapine
Critical Parameters:
Table 2: Comparison of Synthetic Routes for 2-Hydroxy Nevirapine-d3
Synthetic Route | Key Step | Yield (%) | Isotopic Purity (%) | Advantages/Limitations |
---|---|---|---|---|
Catalytic H/D Exchange | Precursor deuteration | 42-48 | >99 | High purity; Multi-step complexity |
Late-Stage Exchange | Direct methyl deuteration | 65-70 | 95-98 | Faster; Risk of incomplete exchange |
The stability profile of 2-Hydroxy Nevirapine-d3 is governed by its inherent chemical lability and deuterium-induced effects.
Hydrolytic Stability:
Oxidative Pathways:
Metabolic Fate:
Table 3: Stability and Reactivity Profile of 2-Hydroxy Nevirapine-d3
Condition/Process | Observation | Deuterium Effect |
---|---|---|
Acidic Hydrolysis (0.1N HCl) | t₁/₂ = 14.5 h; Cleavage to pyridine fragments | 1.8-fold slower vs non-deuterated |
Oxidative Stress (H₂O₂/HRP) | Quinone-imine formation (m/z 284.28) | Similar rate to non-deuterated |
CYP3A4 Metabolism | Aldehyde metabolite (m/z 283.27) | 3-fold reduction in formation rate |
Plasma (pH 7.4, 37°C) | t₁/₂ >72 h; Minimal degradation | Negligible difference |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1